

# Emavusertib Maleate for Kinase Activity Assays: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Emavusertib Maleate*

Cat. No.: *B15609983*

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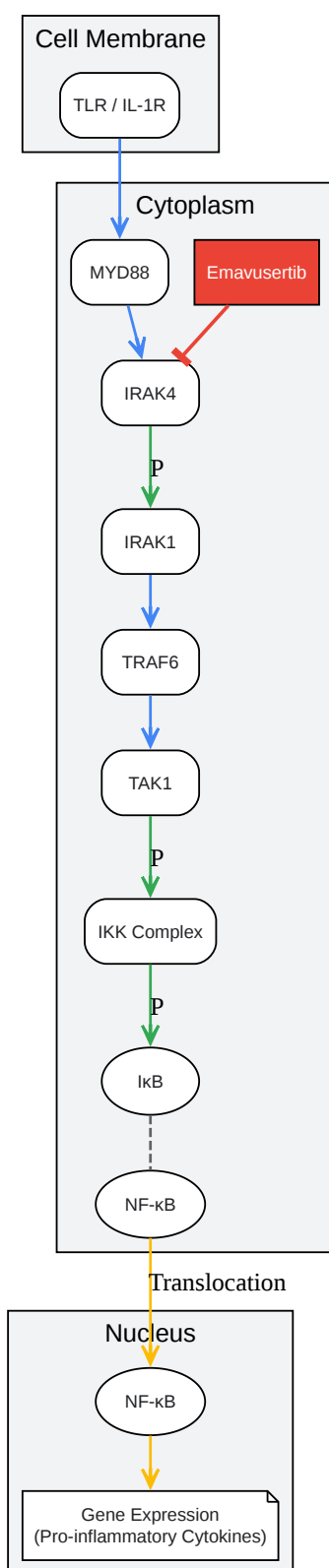
## Introduction

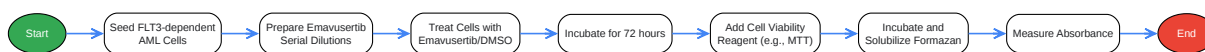
**Emavusertib maleate**, also known as CA-4948 maleate, is a potent, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory diseases and cancers, making it a compelling target for therapeutic intervention.[2][3] Emavusertib has demonstrated high selectivity for IRAK4 and also exhibits inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][4] These application notes provide detailed protocols for utilizing **Emavusertib maleate** in both biochemical and cellular kinase activity assays to evaluate its inhibitory potential and elucidate its mechanism of action.

## Mechanism of Action

Emavusertib binds to the ATP-binding pocket of IRAK4, preventing its phosphorylation and subsequent activation of downstream signaling cascades.[5] IRAK4 is a critical component of the Myddosome complex, which is formed upon activation of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R) by their respective ligands.[6][7] This activation triggers a signaling cascade through MYD88, leading to the activation of NF- $\kappa$ B and MAPK pathways, which in turn drive the expression of pro-inflammatory cytokines and survival factors.[2] By inhibiting IRAK4, Emavusertib effectively blocks this inflammatory signaling.[1] Additionally, Emavusertib's inhibition of FLT3 provides a dual mechanism of action in cancers driven by FLT3 mutations.[4]

## Signaling Pathway





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